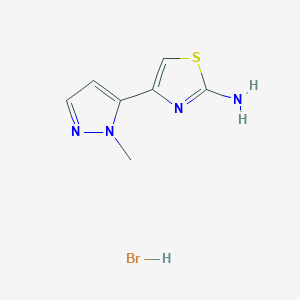

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide

Description

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide is a heterocyclic compound that combines the structural features of pyrazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S.BrH/c1-11-6(2-3-9-11)5-4-12-7(8)10-5;/h2-4H,1H3,(H2,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLMQWVYWFSNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CSC(=N2)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-methylpyrazole with thioamide derivatives under specific conditions. One common method includes the use of α-bromoacetyl derivatives in an ethanolic solution, which is then refluxed for several hours . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated derivatives, hydrazonoyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the development of dyes and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor kinase (EGFR), which plays a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 3-Methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide

- 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles

- 1-aryl-3,4,5-substituted pyrazoles

Uniqueness

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine is unique due to its combined pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and enhances its potential as a versatile scaffold in drug design and development .

Biological Activity

4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-amine;hydrobromide is a heterocyclic compound notable for its unique structural features that combine pyrazole and thiazole rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer and antimicrobial therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 166.13 g/mol. The presence of both pyrazole and thiazole rings contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : It has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, which is critical in regulating cell proliferation and survival pathways. This inhibition can potentially lead to reduced tumor growth in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity | IC50 Value | Reference |

|---|---|---|

| EGFR Inhibition | 0.067 µM | |

| Antimicrobial | Varies by strain | |

| Anticancer (HeLa) | 7.01 ± 0.60 µM | |

| Anticancer (MCF-7) | 14.31 ± 0.90 µM |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Studies : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including HeLa and MCF-7 cells. The compound showed promising IC50 values that indicate its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In vitro assays revealed that this compound possesses notable antimicrobial activity against several bacterial strains, suggesting its utility in developing new antibiotics.

Research Findings

Recent advancements in drug design have highlighted the importance of pyrazole derivatives in therapeutic applications:

- Anti-inflammatory Properties : Pyrazole compounds have been explored for their anti-inflammatory effects, which may complement their anticancer properties by reducing tumor-associated inflammation .

- Structure Activity Relationship (SAR) : Research has shown that modifications to the pyrazole and thiazole rings can significantly alter the biological activity of these compounds, indicating a need for further SAR studies to optimize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.